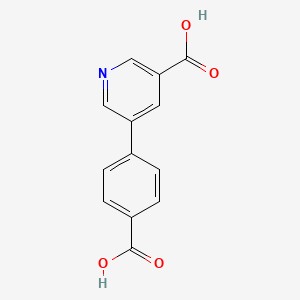
5-(4-Carboxyphenyl)nicotinic acid
Overview
Description
5-(4-Carboxyphenyl)nicotinic acid is a chemical compound with the molecular formula C13H9NO4 . It has a molecular weight of 243.21 g/mol . The IUPAC name for this compound is 5-(4-carboxyphenyl)pyridine-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H9NO4/c15-12(16)9-3-1-8(2-4-9)10-5-11(13(17)18)7-14-6-10/h1-7H,(H,15,16)(H,17,18) . The compound has a V-shaped structure containing a pyridyl and a phenyl ring . Physical and Chemical Properties Analysis
This compound has a molecular weight of 243.21 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 5, and a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 243.05315777 g/mol .Scientific Research Applications
Industrial Production
5-(4-Carboxyphenyl)nicotinic acid, a derivative of nicotinic acid, is significant in the industrial production of nicotinic acid. Ecological methods to produce nicotinic acid from commercially available raw materials like 3-methylpyridine and 5-ethyl-2-methylpyridine have been a focus, especially those methods with potential industrial applications (Lisicki, Nowak, & Orlińska, 2022).
Molecular Interaction and Structure Analysis
Studies on the molecular interaction and structure of nicotinic acid complexes are crucial. The crystal structure of specific nicotinic acid complexes has been analyzed to understand the characteristic features of nicotinic acid, such as the twisting of the carboxyl group and hydrogen bonding (Athimoolam & Natarajan, 2007).
Receptor Identification and Lipid Metabolism
Research has focused on identifying receptors for nicotinic acid, which is critical for understanding its role in lipid metabolism. The identification of receptors like PUMA-G and HM74 indicates their involvement in the anti-lipolytic and lipid-lowering effects of nicotinic acid in vivo (Tunaru et al., 2003).
Herbicidal Activity
Nicotinic acid derivatives have been explored for their herbicidal activity. Some N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, have shown promising herbicidal activity against certain weeds, indicating potential applications in agriculture (Yu et al., 2021).
Receptor Activation Mechanism
Understanding the activation mechanism of nicotinic acid receptors helps in the development of treatments for dyslipidemia. Identifying receptors such as HM74 as a low affinity receptor for nicotinic acid contributes to this understanding (Wise et al., 2003).
Cholesterol Transport and Inflammation
Nicotinic acid’s role in inhibiting the progression of atherosclerosis through receptor GPR109A has been studied. This receptor, expressed in immune cells, promotes cholesterol efflux and inhibits macrophage recruitment, indicating a potential role in treating atherosclerosis and other diseases (Lukasova et al., 2011).
Luminescence Sensing
This compound has been used in the development of luminescence sensors. A specific europium-based metal-organic framework synthesized with this compound acts as a dual sensor for phosphate anion and Fe3+ ion in aqueous media, showcasing its application in chemical sensing (Rao & Mandal, 2018).
Mechanism of Action
Properties
IUPAC Name |
5-(4-carboxyphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-12(16)9-3-1-8(2-4-9)10-5-11(13(17)18)7-14-6-10/h1-7H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUGZZHMSXYXGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CN=C2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60687452 | |
| Record name | 5-(4-Carboxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60687452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
597565-52-1 | |
| Record name | 5-(4-Carboxyphenyl)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=597565-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Carboxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60687452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-(4-Carboxyphenyl)nicotinic acid contribute to the formation of metal-organic frameworks, and what are the potential advantages of the resulting structures?
A1: this compound functions as a versatile, multidentate ligand in the synthesis of MOFs. [, ] The molecule possesses three potential binding sites: two carboxylic acid groups and one nitrogen atom within the pyridine ring. This allows it to bridge metal ions, forming extended, porous network structures. [, ] The resulting MOFs exhibit distinct properties depending on the chosen metal ion and synthesis conditions. For example, researchers have successfully synthesized MOFs with cobalt ions, demonstrating interesting magnetic properties and potential applications in sorption. [] Additionally, a copper-based MOF incorporating this ligand showed structural similarities to the semiconductor MoS2, opening possibilities for applications in electronic materials. []
Q2: Can you elaborate on the different structural characteristics observed in MOFs constructed with this compound and their potential implications?
A2: Research has revealed that this compound can lead to diverse MOF architectures. In one study, the reaction with cobalt ions produced two distinct 3D frameworks, each with a (3,6)-connected topology but differing in chirality and pore arrangements. [] One framework exhibited chiral, helical channels, while the other presented an achiral structure. These distinct structural features can influence the material's properties and potential applications, such as selective sorption, catalysis, or enantioselective separations. [] Another study demonstrated the formation of a layered copper-based MOF with structural resemblance to MoS2, suggesting potential in optoelectronic devices. [] This highlights the versatility of this compound in constructing MOFs with tailored functionalities by carefully selecting the metal ions and reaction conditions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


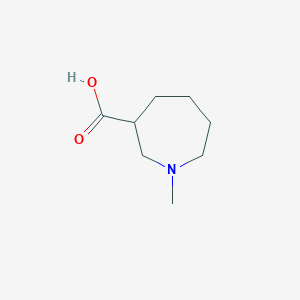
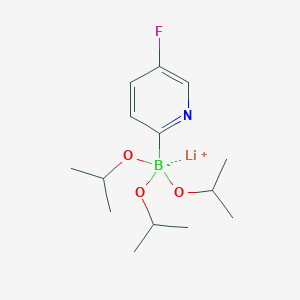
![Imidazo[1,2-a]pyrimidine-2-acetic acid hydrochloride](/img/structure/B1501537.png)
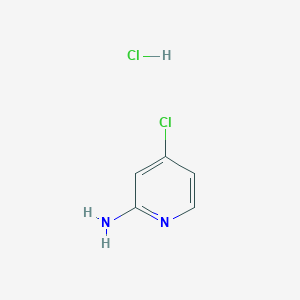
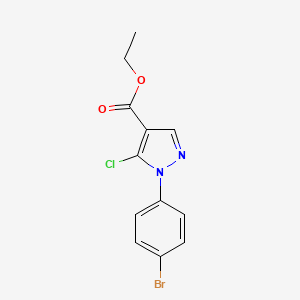
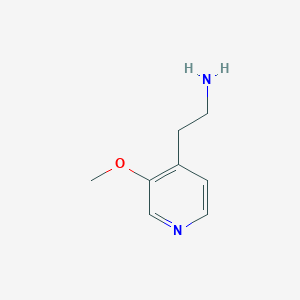
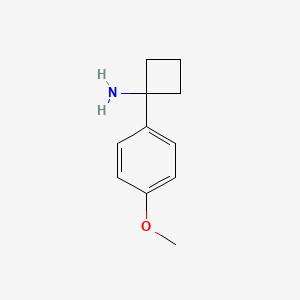
![(R)-5-Amino-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one](/img/structure/B1501555.png)


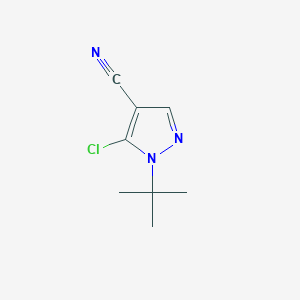
![di-tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2,9-dicarboxylate](/img/structure/B1501566.png)
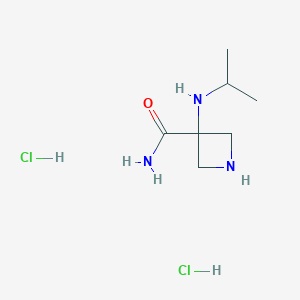
![Butanoic acid, 2-amino-4-[[(phenylmethoxy)carbonyl]amino]-, (S)-](/img/structure/B1501568.png)
